molecular formula C17H13FN6O2 B2507509 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892770-02-4

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2507509
CAS No.: 892770-02-4
M. Wt: 352.329
InChI Key: FNIMAXAPKPHKDO-UHFFFAOYSA-N
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Description

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound with intriguing properties. The presence of both oxadiazole and triazole rings in its structure allows for unique reactivity and interaction profiles, making it a subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring, followed by azide-alkyne cycloaddition (click chemistry) to construct the triazole moiety.

Industrial Production Methods

Industrial production would necessitate optimization for scalability, often involving more efficient catalysts and eco-friendly solvents. Continuous flow synthesis might be leveraged to enhance yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical transformations:

  • Oxidation: : Can be achieved using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Employing hydrogenation catalysts like palladium on carbon.

  • Substitution: : Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing Agents: : Potassium dichromate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Catalysts: : Palladium on carbon, platinum oxide for hydrogenation.

Major Products

The products from these reactions are often varied but can include substituted triazoles, oxadiazoles, and modified phenyl derivatives, depending on the reaction pathways chosen.

Scientific Research Applications

This compound finds applications in:

  • Chemistry: : Utilized as a building block for complex molecular architectures.

  • Biology: : Potential use as a probe for biochemical pathways.

  • Medicine: : Investigated for its pharmacological properties, possibly as an anti-inflammatory or anti-cancer agent.

  • Industry: : Possible use in the development of novel materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action can vary based on its application. For medicinal purposes, it may bind to specific enzymes or receptors, altering their activity. The triazole ring is known for its bioactivity, while the fluorophenyl group may enhance membrane permeability, facilitating cellular entry.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine

  • 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine

Highlighting Its Uniqueness

The presence of the 2-fluorophenyl group adds distinct properties, potentially affecting the compound's pharmacokinetics and molecular interactions, which can lead to differences in its activity profile compared to analogs with different substituents.

Properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6O2/c1-25-11-8-6-10(7-9-11)24-15(19)14(21-23-24)17-20-16(22-26-17)12-4-2-3-5-13(12)18/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIMAXAPKPHKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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